
6-Bromo-2,3-dichloro-7-fluoroquinoxaline
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-Bromo-2,3-dichloro-7-fluoroquinoxaline” can be represented by the InChI code:1S/C8H4BrFN2/c9-5-3-7-8 (4-6 (5)10)12-2-1-11-7/h1-4H . This indicates that the molecule consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 nitrogen atoms . Physical And Chemical Properties Analysis
“6-Bromo-2,3-dichloro-7-fluoroquinoxaline” is a powder with a melting point of 152-154 degrees Celsius . It has a molecular weight of 227.04 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- The study of 6-halo-7-nitroquinoxalines, including the fluoro-, chloro-, and bromo-derivatives synthesized from diamino-halobenzenes, contributes to understanding the nucleofugicities of nitro and halogen in quinoxalines. This research is crucial for the synthesis of various halogenated quinoxaline derivatives, including those with bromo, fluoro, and chloro substitutions (Hinkens et al., 1987).
- The preparation of 6-bromo-2,3-dihydroxyquinoxaline illustrates the importance of quinoxaline derivatives in chemical synthesis, highlighting the versatility of these compounds in various chemical transformations (Ahmad et al., 1965).
Biological and Pharmaceutical Research
- A study on σ2-receptor ligands, including compounds with bromo- and fluoro-substituents, demonstrates the potential of halogenated quinoxalines in tumor identification and imaging. This research is significant for the development of new diagnostic tools in oncology (Rowland et al., 2006).
- The synthesis of quinoxalinone derivatives, including those with chloro and fluoro groups, as inhibitors of aldose reductase, showcases the application of these compounds in the treatment of diabetes-related complications. This highlights the medicinal chemistry aspects of halogenated quinoxalines (Yang et al., 2012).
Material Science and Industrial Applications
- Research on the synthesis of phenylquinoxaline monomers, including those with fluoro-substituents, underlines the relevance of halogenated quinoxalines in polymer science. This work contributes to the development of novel polymers with specific properties (Baek & Harris, 2005).
Environmental and Analytical Chemistry
- Studies on the photoinduced C-F bond cleavage in fluorinated quinolones, including derivatives with bromo and fluoro groups, provide insights into the environmental fate and photodegradation of these compounds. This is critical for assessing the environmental impact of halogenated quinoxalines (Fasani et al., 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
6-bromo-2,3-dichloro-7-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl2FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEAPEUJUZMVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichloro-7-fluoroquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




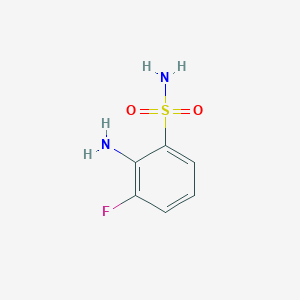
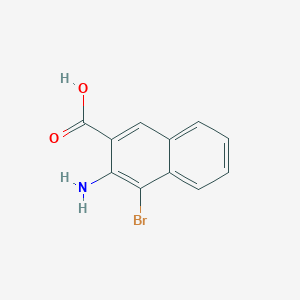
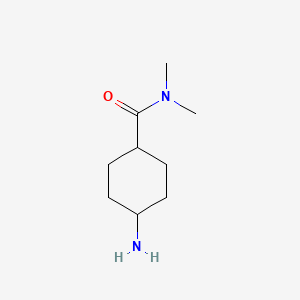
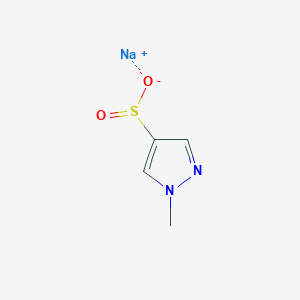

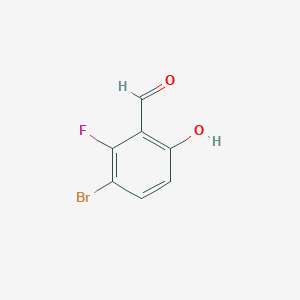

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)
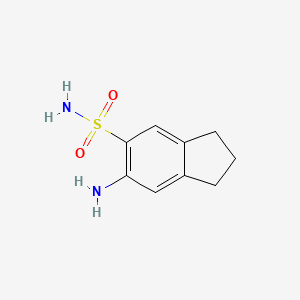
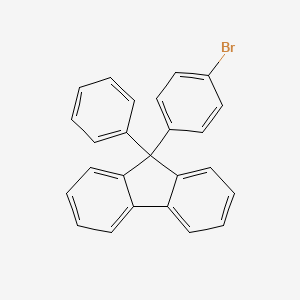
![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)

